![molecular formula C18H26FNO3 B13799821 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine CAS No. 917755-78-3](/img/structure/B13799821.png)
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is a synthetic organic compound with the molecular formula C17H26FNO3 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxymethyl group
Méthodes De Préparation
The synthesis of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Protection with Boc Group: The Boc protecting group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as using trifluoroacetic acid (TFA), to yield the free amine
Applications De Recherche Scientifique
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is primarily related to its interactions with biological targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s binding affinity and specificity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine, which can interact with various molecular targets .
Comparaison Avec Des Composés Similaires
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-piperidine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-Boc-4-[(4-methylphenyl)methyl]-4-(hydroxymethyl)-piperidine: Contains a methyl group instead of fluorine, which can influence its hydrophobicity and interactions with biological targets.
1-Boc-4-[(4-nitrophenyl)methyl]-4-(hydroxymethyl)-piperidine: The nitro group introduces different electronic properties, potentially altering its chemical reactivity and biological effects
Propriétés
Numéro CAS |
917755-78-3 |
|---|---|
Formule moléculaire |
C18H26FNO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
tert-butyl 4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26FNO3/c1-17(2,3)23-16(22)20-10-8-18(13-21,9-11-20)12-14-4-6-15(19)7-5-14/h4-7,21H,8-13H2,1-3H3 |
Clé InChI |
JLJSLCJLESWFPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


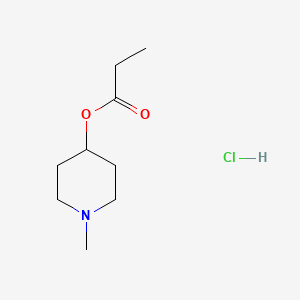
![N-[4-(4-Methylphenyl)-4-oxobutyl]acetamide](/img/structure/B13799741.png)
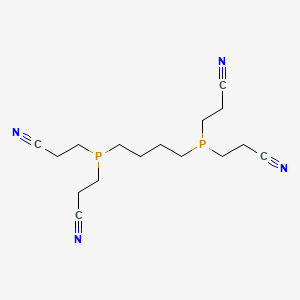
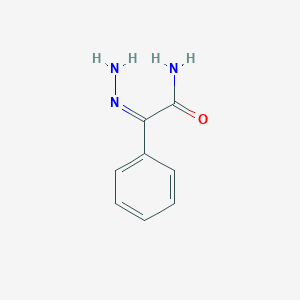
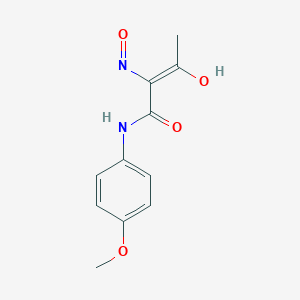
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
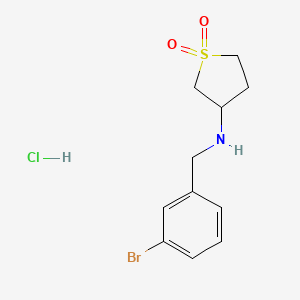
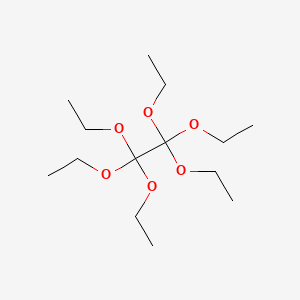
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
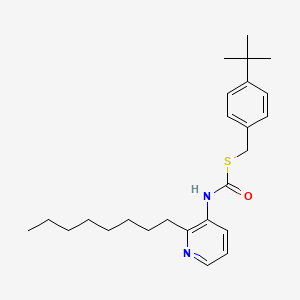
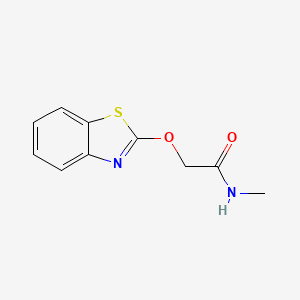
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)

